Cas no 2171870-87-2 (1-(1-Hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid)

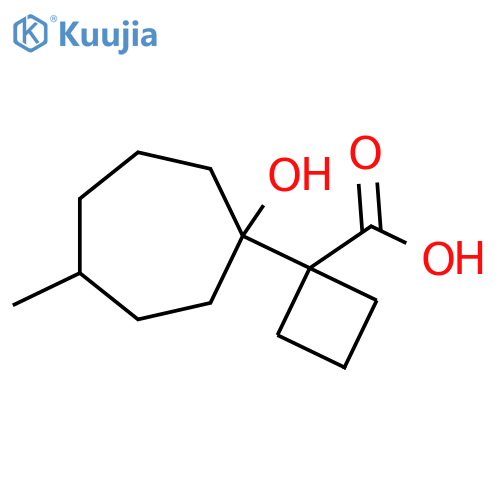

2171870-87-2 structure

商品名:1-(1-Hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid

1-(1-Hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- EN300-1630665

- 1-(1-hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid

- 2171870-87-2

- 1-(1-Hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid

-

- インチ: 1S/C13H22O3/c1-10-4-2-8-13(16,9-5-10)12(11(14)15)6-3-7-12/h10,16H,2-9H2,1H3,(H,14,15)

- InChIKey: BWBNYLCWEIVVTE-UHFFFAOYSA-N

- ほほえんだ: OC1(CCCC(C)CC1)C1(C(=O)O)CCC1

計算された属性

- せいみつぶんしりょう: 226.15689456g/mol

- どういたいしつりょう: 226.15689456g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 283

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

1-(1-Hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1630665-0.25g |

1-(1-hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid |

2171870-87-2 | 0.25g |

$1917.0 | 2023-07-10 | ||

| Enamine | EN300-1630665-10000mg |

1-(1-hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid |

2171870-87-2 | 10000mg |

$4545.0 | 2023-09-22 | ||

| Enamine | EN300-1630665-1.0g |

1-(1-hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid |

2171870-87-2 | 1.0g |

$2083.0 | 2023-07-10 | ||

| Enamine | EN300-1630665-2.5g |

1-(1-hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid |

2171870-87-2 | 2.5g |

$4084.0 | 2023-07-10 | ||

| Enamine | EN300-1630665-5.0g |

1-(1-hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid |

2171870-87-2 | 5.0g |

$6043.0 | 2023-07-10 | ||

| Enamine | EN300-1630665-250mg |

1-(1-hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid |

2171870-87-2 | 250mg |

$972.0 | 2023-09-22 | ||

| Enamine | EN300-1630665-1000mg |

1-(1-hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid |

2171870-87-2 | 1000mg |

$1057.0 | 2023-09-22 | ||

| Enamine | EN300-1630665-0.5g |

1-(1-hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid |

2171870-87-2 | 0.5g |

$2000.0 | 2023-07-10 | ||

| Enamine | EN300-1630665-10.0g |

1-(1-hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid |

2171870-87-2 | 10.0g |

$8961.0 | 2023-07-10 | ||

| Enamine | EN300-1630665-0.05g |

1-(1-hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid |

2171870-87-2 | 0.05g |

$1750.0 | 2023-07-10 |

1-(1-Hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid 関連文献

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

2171870-87-2 (1-(1-Hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid) 関連製品

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量